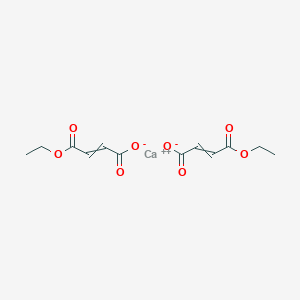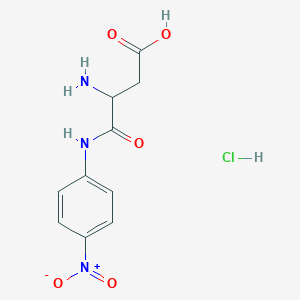
2',3'-Dideoxy-3'-fluorocytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,3’-Dideoxy-3’-fluorocytidine is a synthetic nucleoside analogue. It is structurally similar to cytidine but lacks hydroxyl groups at the 2’ and 3’ positions and has a fluorine atom at the 3’ position. This compound is known for its potential antitumor and antiviral activities, making it a subject of interest in medicinal chemistry and pharmacology .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-3’-fluorocytidine typically involves the fluorination of cytidine derivatives. One common method includes the use of trifluoromethanesulfonic acid trimethylsilyl group and sodium iodide as reagents. The reaction is carried out in anhydrous 1,2-ethylene dichloride at low temperatures, followed by the addition of 5-deoxidation triacetyl ribose .
Industrial Production Methods
Industrial production methods for 2’,3’-Dideoxy-3’-fluorocytidine are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
化学反应分析
Types of Reactions
2’,3’-Dideoxy-3’-fluorocytidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 3’ position can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability conferred by the fluorine atom
Common Reagents and Conditions
Common reagents used in reactions involving 2’,3’-Dideoxy-3’-fluorocytidine include trifluoromethanesulfonic acid, sodium iodide, and various organic solvents. Reaction conditions often involve low temperatures and anhydrous environments to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving 2’,3’-Dideoxy-3’-fluorocytidine depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted cytidine derivatives .
科学研究应用
2’,3’-Dideoxy-3’-fluorocytidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogues.
Biology: The compound is studied for its effects on cellular processes, including DNA synthesis and repair.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in drug discovery
作用机制
2’,3’-Dideoxy-3’-fluorocytidine exerts its effects by incorporating into DNA during replication, leading to chain termination. This inhibits DNA synthesis and ultimately induces apoptosis in rapidly dividing cells. The fluorine atom at the 3’ position enhances the compound’s stability and resistance to enzymatic degradation, allowing it to remain active in the body for longer periods .
相似化合物的比较
Similar Compounds
2’,3’-Dideoxycytidine: Lacks the fluorine atom at the 3’ position and is less stable.
3’-Fluoro-2’,3’-dideoxycytidine: Similar structure but with different stereochemistry.
5-Fluorocytidine: Contains a fluorine atom at the 5’ position instead of the 3’ position
Uniqueness
2’,3’-Dideoxy-3’-fluorocytidine is unique due to its specific structural modifications, which confer enhanced stability and resistance to enzymatic degradation. These properties make it a valuable compound in medicinal chemistry and pharmacology .
属性
IUPAC Name |
4-amino-1-[4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O3/c10-5-3-8(16-6(5)4-14)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4H2,(H2,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSUDSIHCJEYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

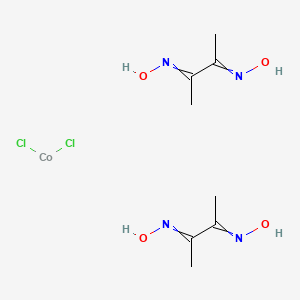
![(10R,16R)-16-hydroxy-10-(3,4,5-trimethoxyphenyl)-4,6,13-trioxatetracyclo[7.7.0.0^{3,7}.0^{11,15}]hexadeca-1(9),2,7-trien-12-one](/img/structure/B15285638.png)
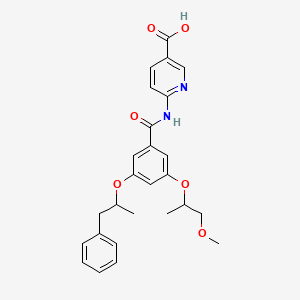
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid](/img/structure/B15285654.png)
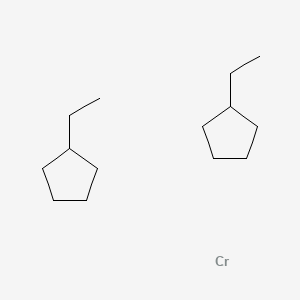
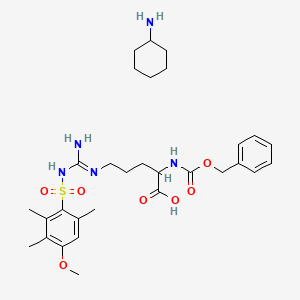
![sodium;4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B15285670.png)
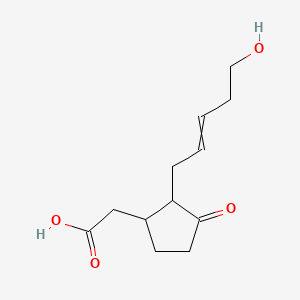
![Cytidine, 2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propynyl]-](/img/structure/B15285688.png)
![2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid](/img/structure/B15285691.png)

